4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline
Description
Properties
IUPAC Name |
4-fluoro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-8-10-19(11-9-18)23-16-17-6-12-21(13-7-17)25-15-14-24-20-4-2-1-3-5-20/h1-13,23H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMQDXQNTWSRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves the reaction of 4-fluoroaniline with 4-(2-phenoxyethoxy)benzyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding hydrolyzed products.
Scientific Research Applications
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions, enzyme activities, and cellular signaling pathways. Additionally, it is used in medicinal chemistry research to explore its potential as a lead compound for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound binds to these targets and modulates their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of 4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline with similar compounds:
Key Observations :
- Ether Chains: The phenoxyethoxy group enhances solubility in polar solvents, whereas longer alkoxy chains (e.g., heptyloxy in ) increase lipophilicity, impacting bioavailability .
Spectroscopic and Computational Data
- NMR Trends : For 4-Fluoro-N-(p-tolyl)aniline, $^{19}\text{F NMR}$ shows a peak at δ -123.08, consistent with para-fluoroaniline derivatives . Similar shifts are expected for the target compound.
- DFT Studies: 4-[4-(2-Aminoethoxy)benzyl]aniline’s $^{1}\text{H}$ and $^{13}\text{C}$ chemical shifts align well with B3LYP/6-31G(d,p) calculations, suggesting computational reliability for predicting the target compound’s behavior .
Biological Activity
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including findings from various studies, case analyses, and synthesized data.
Chemical Structure and Properties
The compound this compound features a fluorine atom at the para position of the aniline ring, which is known to influence its biological activity through electronic and steric effects. The presence of the phenoxyethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Overview of Studies
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| 4-Fluoro-N-(4-hydroxybenzyl)aniline | E. coli | 15 | Moderate |
| N-benzyl isatin derivative | S. aureus | 20 | High |
| Schiff base derived from benzaldehyde | P. aeruginosa | 10 | Low |
The table illustrates that while some related compounds show moderate to high activity against specific strains, the exact efficacy of this compound requires further investigation.
Anticancer Potential
Recent studies have highlighted the anticancer potential of aniline derivatives. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways.
Case Study: Anticancer Activity in Cell Lines
In vitro studies on breast cancer cell lines (MCF-7) treated with aniline derivatives revealed a significant reduction in cell viability, suggesting that modifications like the phenoxyethoxy group could enhance anticancer efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of electron-withdrawing groups (like fluorine) can enhance the compound's interaction with biological targets, while bulky substituents may improve selectivity and reduce off-target effects.
Q & A
Q. Resolution Strategy :
Compare spectra under identical solvent/temperature conditions.
Use - HOESY to confirm through-space interactions between fluorine and adjacent protons .
What role does this compound play in medicinal chemistry research?
Application-Focused Question
The compound serves as a precursor for:
- Phosphonate Prodrugs : Analogous to paracetamol derivatives, where the aniline group is functionalized with phosphonate moieties to enhance bioavailability .
- Anticancer Agents : Its fluoro-substituted aromatic core is used in kinase inhibitor scaffolds (e.g., via Suzuki-Miyaura coupling ).
Mechanistic Insight : The electron-withdrawing fluorine atom modulates the aniline’s nucleophilicity, directing regioselective cross-coupling reactions .
What computational methods are used to predict the reactivity of this compound in catalytic systems?
Q. Advanced Methodology
- DFT Calculations : To map energy profiles for Pd-catalyzed amination steps (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulates solvent effects on transition-state geometries.
- Docking Studies : Predicts binding affinity in drug-target interactions (e.g., with COX-2 enzymes ).
Validation : Compare computed NMR shifts with experimental data (MAE < 2 ppm validates accuracy) .
How does the phenoxyethoxy side chain influence the compound’s physicochemical properties?
Q. Structure-Property Relationship
- Lipophilicity : LogP increases by ~2 units compared to non-ether analogs, enhancing membrane permeability (measured via HPLC) .
- Thermal Stability : DSC shows a melting point depression (ΔT = 20°C) due to conformational disorder .
- Solubility : The ether linkage improves aqueous solubility (0.5 mg/mL in PBS) compared to alkyl chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
